molecular formula C7H9Cl2N3 B2929610 Imidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 3649-47-6

Imidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No.: B2929610
CAS No.: 3649-47-6
M. Wt: 206.07
InChI Key: HLINGMGNYXWDKY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant applications in medicinal chemistry, particularly due to its potential therapeutic properties. The imidazo[1,2-a]pyridine scaffold is recognized for its versatility and has been extensively studied for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization and amination processes.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-3-carboxamide
  • Imidazo[1,2-a]pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridine-5-carbaldehyde

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLINGMGNYXWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-47-6
Record name imidazo[1,2-a]pyridin-6-amine dihydrochloride
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